N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide
Description
N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide is a sulfonamide-containing acetamide derivative featuring a 4-methylbenzo[d]thiazole moiety linked via an azetidine (3-membered nitrogen-containing ring) spacer. This compound’s structural complexity arises from the integration of a sulfonyl group, an azetidine ring, and a substituted benzothiazole, which collectively influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[4-[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-12-4-3-5-17-18(12)21-19(27-17)26-15-10-22(11-15)28(24,25)16-8-6-14(7-9-16)20-13(2)23/h3-9,15H,10-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGCWCJCTGHDEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide involves multi-step organic reactions. Generally, the process begins with the formation of the benzo[d]thiazole ring, followed by the introduction of the azetidine group through nucleophilic substitution reactions. The sulfonamide and acetamide groups are then introduced using appropriate sulfonylation and acetylation reactions.
Industrial Production Methods
For industrial production, optimized catalytic processes and batch reactors are often used. These methods focus on maximizing yield and purity while minimizing by-products. Advanced purification techniques such as crystallization and chromatography are employed to achieve the desired compound quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions:
Oxidation: : The compound can be oxidized to form sulfone derivatives.
Reduction: : Reductive conditions can convert certain functional groups to amines or alcohols.
Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the compound's functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminium hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve controlled temperature and pH to ensure specificity and yield.
Major Products
Major products from these reactions depend on the functional groups targeted. Oxidation often results in sulfone derivatives, while reduction can yield amines or alcohols. Substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide has diverse applications in:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: : Utilized in the development of new materials with specific physical and chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The benzo[d]thiazole ring and azetidine moiety play crucial roles in this binding process, influencing the compound's bioactivity. Pathways involved include inhibition of enzymatic activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structural Features
The target compound shares key motifs with several analogs (Table 1):
Physicochemical Properties
Melting Points and Solubility
- The target compound’s melting point is unreported, but analogs with sulfonamide and benzothiazole moieties exhibit high melting points (e.g., 269–315°C in ), suggesting similar thermal stability.
- Solubility : Sulfonyl and acetamide groups likely enhance aqueous solubility compared to purely aromatic derivatives (e.g., dichlorophenyl analogs in ).
Crystallographic Insights
- Hydrogen Bonding : Analogous to , the target compound may form N–H⋯N hydrogen bonds, stabilizing crystal packing and influencing bioavailability.
Comparative Bioactivity Data
Q & A
How can researchers optimize the synthesis of N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide?
Level: Basic
Methodological Answer:
Synthesis optimization involves:
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction kinetics and solubility of intermediates .
- Catalysts : Triethylamine or palladium-based catalysts improve coupling efficiency in multi-step reactions (e.g., sulfonylation or amidation) .
- Temperature Control : Reactions often require 60–80°C for azetidine ring formation and 0–5°C for sulfonyl chloride coupling to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC ensures >95% purity .
Example Data:
| Step | Key Parameters | Yield Improvement Strategy |
|---|---|---|
| Thiazole Formation | 70°C, DMF, 12h | Use N-protected intermediates to reduce byproducts |
| Sulfonylation | 0°C, DCM, 2h | Slow addition of sulfonyl chloride to prevent overheating |
What analytical techniques are critical for structural characterization of this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the azetidine and sulfonyl groups (e.g., δ 2.5 ppm for methylbenzo[d]thiazole protons) .
- IR Spectroscopy : Peaks at 1680–1700 cm confirm acetamide C=O stretching .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., m/z 487.12 for [M+H]) validates molecular formula .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) .
How can researchers assess the anticancer activity of this compound?
Level: Basic
Methodological Answer:
- In Vitro Assays : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) measure IC values. Similar benzo[d]thiazole derivatives show IC ranges of 5–20 µM .
- Molecular Docking : AutoDock Vina predicts binding to kinase targets (e.g., EGFR). Key interactions: sulfonyl group with Lys721; benzo[d]thiazole with hydrophobic pockets .
- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) quantifies cell death mechanisms .
How can structure-activity relationship (SAR) studies guide derivative design?
Level: Advanced
Methodological Answer:
SAR analysis focuses on:
- Substituent Effects :
- 4-Methylbenzo[d]thiazole : Enhances lipophilicity and membrane permeability (LogP ~3.2) .
- Sulfonyl Group : Critical for hydrogen bonding with enzymatic targets (e.g., -SO- interactions with Ser694 in VEGFR2) .
- Bioisosteric Replacement : Replacing azetidine with pyrrolidine alters ring strain and target selectivity .
Example SAR Table (Adapted from ):
| Derivative | Substituent | IC (µM) | Key Feature |
|---|---|---|---|
| A | 4-Methylbenzo[d]thiazole | 8.7 | High solubility |
| B | 4-Fluorobenzo[d]thiazole | 12.3 | Increased metabolic stability |
How should researchers resolve contradictions in pharmacological data across studies?
Level: Advanced
Methodological Answer:
- Assay Standardization : Discrepancies in IC values (e.g., 5 vs. 20 µM) may arise from varying cell passage numbers or serum concentrations. Use ATCC-validated cell lines and 10% FBS consistency .
- Purity Verification : HPLC-MS identifies impurities (>2% can skew bioactivity results) .
- Dose-Response Curves : Use 8-point dilutions (0.1–100 µM) to improve IC accuracy .
What computational strategies predict target binding modes?
Level: Advanced
Methodological Answer:
- Docking Workflow :
- Protein Preparation (PDB: 1M17) : Remove water, add hydrogens, optimize H-bond networks .
- Grid Box : Center on ATP-binding site (XYZ: 12×12×12 Å).
- Scoring : MM-GBSA refines top poses (ΔG < -8 kcal/mol indicates strong binding) .
- Molecular Dynamics (MD) : 100-ns simulations in GROMACS assess complex stability (RMSD < 2 Å acceptable) .
How can ADME properties be profiled for preclinical development?
Level: Advanced
Methodological Answer:
- LogP : Shake-flask method (LogP ~2.8) predicts moderate blood-brain barrier penetration .
- Solubility : Phosphate buffer (pH 7.4) solubility >50 µg/mL ensures oral bioavailability .
- Microsomal Stability : Rat liver microsomes (RLM) incubations quantify metabolic half-life (t > 30 min desired) .
What analytical methods ensure batch-to-batch consistency?
Level: Advanced
Methodological Answer:
- HPLC Method :
- Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm).
- Mobile Phase: 60:40 acetonitrile/0.1% formic acid.
- Retention Time: 8.2 min ± 0.3 min .
- Dissolution Testing : USP Apparatus II (50 rpm, 37°C) in simulated gastric fluid .
What challenges arise during scale-up from milligram to gram quantities?
Level: Advanced
Methodological Answer:
- Exotherm Management : Sulfonylation at >100g scale requires jacketed reactors to maintain <10°C .
- Solvent Recovery : DCM distillation (40–60°C) reduces waste .
- Intermediate Stability : Azetidine intermediates degrade at >-20°C; use cold storage (-80°C) .
How are stability studies designed for long-term storage?
Level: Advanced
Methodological Answer:
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks. Acceptable degradation <5% .
- Photostability : ICH Q1B guidelines: 1.2 million lux-hours UV/vis exposure .
- Lyophilization : Formulate with mannitol (1:1 w/w) for >24-month shelf life at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
